S-methyl thioacetate (MeSAc) is a volatile sulfur compound found naturally in various sources, including fermented foods like cheese and beer, as well as certain fruits. [, , , , , ] It belongs to the class of thioesters, characterized by a sulfur atom linked to a carbonyl group (C=O). [] MeSAc is known to contribute to the aroma profile of these foods, imparting characteristic fruity, cheesy, or savory notes. [, , ] In a scientific context, MeSAc is studied for its role in food chemistry, microbiology, and chemical ecology, particularly its impact on flavor development and microbial interactions. [, , , , , , , , , , ]
Related Compounds
Methanethiol
Compound Description: Methanethiol (methyl mercaptan) is a volatile sulfur compound with a pungent odor. It is a by-product of L-methionine catabolism by microorganisms. In brewing, methanethiol is considered an off-flavor compound. [, , , , ]
Relevance: Methanethiol is a precursor to S-Methyl thioacetate. Brewer's yeast can convert methanethiol to S-Methyl thioacetate in a process that is inhibited by copper ions. [, , ]
Dimethyl Sulfide
Compound Description: Dimethyl sulfide (DMS) is a volatile sulfur compound with a characteristic cabbage-like odor. It is produced by various microorganisms, including yeasts and bacteria, during the degradation of sulfur-containing compounds like L-methionine. In brewing, DMS can contribute to undesirable off-flavors. [, , , , ]
Dimethyl Disulfide
Compound Description: Dimethyl disulfide (DMDS) is a volatile sulfur compound with a strong, unpleasant odor. It is generated through various metabolic pathways, including the oxidation of methanethiol. In food, DMDS can contribute to both desirable and undesirable flavors depending on its concentration and the specific food matrix. [, , , , ]
Relevance: Dimethyl disulfide, like S-Methyl thioacetate, is a volatile sulfur compound often produced during fermentation processes. Both compounds can significantly impact the final aroma profile of fermented products. [, ]
Dimethyl Trisulfide
Compound Description: Dimethyl trisulfide (DMTS) is a volatile sulfur compound with a potent, unpleasant odor often described as resembling cooked cabbage or onions. It is produced by various microorganisms during the breakdown of sulfur-containing compounds. In food, DMTS is generally considered an off-flavor compound. [, , , , ]
Relevance: Dimethyl trisulfide, similar to S-Methyl thioacetate, belongs to the class of volatile sulfur compounds that significantly impact the aroma of fermented products. [, ]
S-Methyl Thiopropionate
Compound Description: S-Methyl thiopropionate is a volatile sulfur compound contributing to cheesy and fruity aromas in certain foods. It is produced by specific microorganisms, including Geotrichum candidum, during L-methionine catabolism. [, , ]
Relevance: S-Methyl thiopropionate shares structural similarities with S-Methyl thioacetate, differing only in the length of the acyl chain. Both compounds belong to the S-methyl thioester family and contribute to desirable cheesy and fruity notes in various food products. [, ]
S-Methyl Thiobutyrate
Compound Description: S-Methyl thiobutyrate is a volatile sulfur compound contributing to the aroma of certain foods, particularly cheeses. It is produced by some microorganisms, including Geotrichum candidum and Brevibacterium linens, during the breakdown of sulfur-containing compounds. [, ]
Relevance: S-Methyl thiobutyrate is another member of the S-methyl thioester family, sharing structural similarities with S-Methyl thioacetate. Both compounds contribute to the complex aroma profile of fermented products. [, ]
S-Methyl Thioisovalerate
Compound Description: S-Methyl thioisovalerate is a volatile sulfur compound known to contribute to the aroma of fermented foods like cheese. It is produced by some bacteria, including Brevibacterium linens, during the catabolism of sulfur-containing compounds. [, ]
Relevance: Similar to S-Methyl thioacetate, S-Methyl thioisovalerate belongs to the S-methyl thioester family and plays a role in the development of characteristic aromas in fermented foods. [, ]
S-Methyl Thiohexanoate
Compound Description: S-Methyl thiohexanoate is a volatile sulfur compound known to contribute fruity and pineapple-like aromas to certain foods. It is produced by some microorganisms, including Geotrichum candidum, during L-methionine catabolism. [, ]
Relevance: Like S-Methyl thioacetate, S-Methyl thiohexanoate is a member of the S-methyl thioester family and is known for its contribution to fruity and pineapple-like aromas in food products. [, ]
Acetyl-CoA
Compound Description: Acetyl-CoA (acetyl coenzyme A) is a crucial molecule in various metabolic pathways, including the breakdown of carbohydrates, fatty acids, and amino acids. It acts as a carrier of acetyl groups. [, ]
Relevance: Acetyl-CoA can react with methanethiol in the presence of certain enzymes to produce S-Methyl thioacetate. []
S-Ethyl thioacetate
Compound Description: S-Ethyl thioacetate is a volatile sulfur compound. It is structurally similar to S-Methyl thioacetate but with an ethyl group instead of a methyl group attached to the sulfur atom. [, ]
Relevance: S-Ethyl thioacetate and S-Methyl thioacetate are both thioesters, differing only in the alkyl group attached to the sulfur. The presence of both compounds in research highlights the structural similarities and potential for variation within this chemical class. [, ]
Source and Classification
S-Methyl thioacetate can be synthesized through both enzymatic and non-enzymatic pathways. It is often produced in microbial systems, particularly from species such as Geotrichum candidum, where it is formed from methanethiol and acetyl-CoA under specific conditions of pH and temperature. In terms of classification, it falls under the category of thioesters, which are characterized by the presence of a sulfur atom bonded to a carbonyl group.
Synthesis Analysis
Methods of Synthesis
Enzymatic Synthesis:
In Geotrichum candidum, S-methyl thioacetate is synthesized through an enzymatic reaction involving methanethiol and acetyl-CoA. The process is influenced by environmental factors such as pH and temperature, where optimal conditions can enhance yield. The enzymatic pathway involves thioester synthase enzymes that facilitate the transfer of the acetyl group to methanethiol.
Non-Enzymatic Synthesis:
Recent studies have demonstrated that S-methyl thioacetate can also be synthesized non-enzymatically through geoelectrochemical methods. For instance, using nickel sulfide catalysts at room temperature, researchers have reported yields up to 35% when reacting carbon monoxide with methanethiol. This method highlights the potential for alternative synthetic routes that do not rely on biological systems.
Technical Parameters
Temperature: Optimal synthesis occurs at controlled temperatures; enzymatic reactions often require specific ranges (e.g., 25°C for microbial synthesis).
pH: The pH level significantly affects both enzymatic and spontaneous reactions, with neutral pH being favorable for many syntheses.
Molecular Structure Analysis
S-Methyl thioacetate features a molecular structure characterized by:
A central carbonyl group (C=O) attached to a sulfur atom (S), which in turn is bonded to a methyl group (CH3).
The structure can be represented as follows:
Structure CH3COSCH3
Relevant Data
Molecular Weight: Approximately 90.15 g/mol.
Bond Angles: The bond angles around the carbonyl carbon are influenced by steric factors from the surrounding atoms.
Chemical Reactions Analysis
S-Methyl thioacetate participates in various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce methanethiol and acetic acid.
Transesterification: It can react with alcohols to form corresponding thioesters.
Reductive Cleavage: In the presence of reducing agents, it can undergo cleavage to yield methyl sulfide and other products.
Technical Details
Reaction Conditions: The hydrolysis reaction typically requires elevated temperatures and may proceed more rapidly under acidic conditions.
Catalysts: Certain metal catalysts have been shown to facilitate reactions involving S-methyl thioacetate effectively.
Mechanism of Action
The mechanism of action for S-methyl thioacetate primarily involves its reactivity as a thioester:
It acts as an acyl donor in biochemical reactions, particularly in acylation processes involving coenzyme A derivatives.
The cleavage of the C-S bond facilitates the release of methyl groups, which can participate in further metabolic pathways.
Relevant Data
The reactivity of S-methyl thioacetate is comparable to that of other thioesters, making it an important intermediate in sulfur metabolism.
Physical and Chemical Properties Analysis
Relevant Data
The physical properties contribute to its utility in various applications, including its volatility which allows for easy handling in laboratory settings.
Applications
S-Methyl thioacetate has several scientific applications:
Biochemical Research: Used as a substrate in enzymatic studies related to sulfur metabolism.
Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organosulfur compounds.
Flavoring Agents: Its characteristic odor makes it useful in flavoring and fragrance industries.
Properties
CAS Number
1534-08-3
Product Name
S-Methyl thioacetate
IUPAC Name
S-methyl ethanethioate
Molecular Formula
C3H6OS
Molecular Weight
90.15 g/mol
InChI
InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3
InChI Key
OATSQCXMYKYFQO-UHFFFAOYSA-N
SMILES
CC(=O)SC
Solubility
soluble in oil and alcohol
Synonyms
methyl thioacetate
Canonical SMILES
CC(=O)SC
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